REACTION_CXSMILES
|
CC(C)=O.N[C:6]([C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)=[CH:7][C:8]1[O:12][N:11]=[C:10]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[C:9]=1[C:19]([NH:21][CH3:22])=[O:20].Cl>O>[CH3:22][N:21]1[C:6]([C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)=[CH:7][C:8]2[O:12][N:11]=[C:10]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)[C:9]=2[C:19]1=[O:20]
|
Name
|
|
Quantity
|
54 L
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
5-(2-amino-2-phenylethenyl)-N-methyl-3-phenyl-isoxazole-4-carboxamide
|
Quantity
|
5.4 kg
|
Type
|
reactant
|
Smiles
|
NC(=CC1=C(C(=NO1)C1=CC=CC=C1)C(=O)NC)C1=CC=CC=C1
|
Name
|
|
Quantity
|
10.8 L
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
16 L
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The mixture is then stirred overnight at 25° to 28° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature below 25° C
|
Type
|
ADDITION
|
Details
|
after mixing for 15 minutes
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
the solids are then filtered off
|
Type
|
WASH
|
Details
|
washed three times
|
Type
|
ADDITION
|
Details
|
with a mixture of acetone/water (2:1)
|
Type
|
CUSTOM
|
Details
|
The resulting solids are then dried under reduced pressure at 45° C.
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CN1C(C2=C(C=C1C1=CC=CC=C1)ON=C2C2=CC=CC=C2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.86 kg | |
YIELD: CALCULATEDPERCENTYIELD | 75.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |